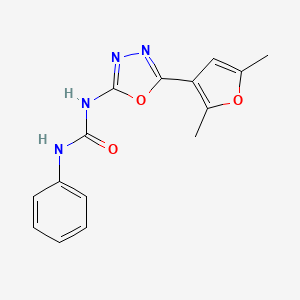
1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains functional groups such as furan, oxadiazole, and phenylurea. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen. Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Phenylurea is a functional group consisting of a phenyl group attached to a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, oxadiazole, and phenylurea functional groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, furan is an aromatic compound and can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activity
1,3,4-oxadiazole compounds have been synthesized and evaluated for their antimicrobial efficacy and hemolytic activity. Studies demonstrate that these compounds exhibit significant antimicrobial activity against various microbial species, with certain derivatives showing potent antimicrobial effects comparable to reference standards. These compounds also exhibit low toxicity, suggesting their potential application in developing new antimicrobial agents (Gul et al., 2017).
Antitubercular and Antimicrobial Agents
Novel 1,3,4-oxadiazole analogues have been synthesized and subjected to antimicrobial and antitubercular screening. These compounds adhere to Lipinski's "Rule of Five," indicating their potential as oral bioavailable drugs or leads. Some derivatives displayed pronounced activity against Mycobacterium tuberculosis, suggesting their applicability in antitubercular therapy (Ahsan et al., 2011).
Material Science and Polymer Chemistry
Research into poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups has shown that these polymers exhibit high thermal stability, solubility in polar and some less polar organic solvents, and smooth, pinhole-free surfaces. Their potential application in creating durable and thermally stable materials is significant (Hamciuc et al., 2005).
Anticancer Agents
Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activity. The incorporation of the tetrahydropyridine (THP) moiety may enhance the biological activity of 1,3,4-oxadiazole derivatives, indicating their potential in cancer therapy (Redda & Gangapuram, 2007).
Fluorescent Materials
Research on 1,3,4-oxadiazole derivatives has also explored their photoluminescence properties, indicating their potential application in creating fluorescent materials. These compounds can exhibit strong blue fluorescence emissions, suggesting their use in optical and electronic materials (Han et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-8-12(10(2)21-9)13-18-19-15(22-13)17-14(20)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURHZQLWRMNQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)
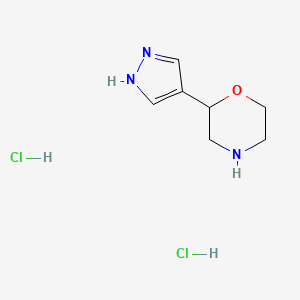
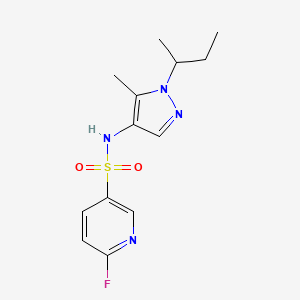
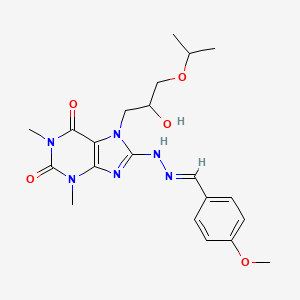
![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)

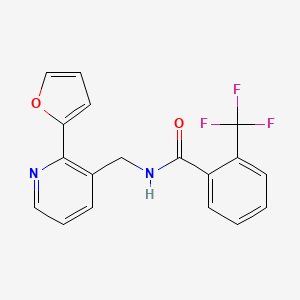

![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)


![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)
![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)
